molecular formula C19H23N3O4S B2741310 N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide CAS No. 1021074-87-2

N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide

Cat. No.: B2741310
CAS No.: 1021074-87-2
M. Wt: 389.47
InChI Key: QJGVBDAVSOQACI-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide, as part of sulfamoyl moiety-containing compounds, has been explored for its potential as an antimicrobial agent. The study involved synthesizing new heterocyclic compounds incorporating sulfamoyl moiety to evaluate their in vitro antibacterial and antifungal activities. These compounds showed promising results, highlighting their potential use in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Versatile Reagents for N-Alkylacetamide Synthesis

The acetamide moiety, a general functional group in many pharmaceutical products, has seen innovative applications in synthetic chemistry. Research has introduced new reagents, such as p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt, acting as simple equivalents of N-acetamide nucleophiles. These compounds, through their reaction with various alkyl halides and sulfonates, afford substituted products, which can be transformed into N-alkylacetamides. This process demonstrates the role of this compound derivatives in the synthesis of pharmaceutical products (Sakai, Takenaka, Koike, Hira, & Mori, 2022).

Anticonvulsant Agents Development

Compounds containing the sulfonamide thiazole moiety, related to this compound, have been synthesized and evaluated for their anticonvulsant activity. Several synthesized compounds showed significant effects against picrotoxin-induced convulsion, with one derivative offering 100% protection. This research underlines the therapeutic potential of sulfonamide derivatives in the development of new anticonvulsant medications (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

PI3Ks Inhibitor Modification for Cancer Therapy

Modifications to N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, specifically replacing the acetamide group with alkylurea, have been researched for anticancer applications. The study synthesized derivatives to evaluate their antiproliferative activities against human cancer cell lines, aiming to retain anticancer activity while reducing toxicity. This research highlights the application of such derivatives in creating effective, low-toxicity cancer therapies (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).

Insecticidal Activity of Pyridine Derivatives

Research on pyridine derivatives, including structures related to this compound, has demonstrated significant insecticidal activity. One compound in particular showed an activity fourfold that of the commercial insecticide acetamiprid against cowpea aphid, indicating the potential of these compounds in agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Properties

IUPAC Name

N-cyclopentyl-2-(4-methoxy-N-pyridin-3-ylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-17-10-8-16(9-11-17)22(14-19(23)21-15-5-2-3-6-15)27(24,25)18-7-4-12-20-13-18/h4,7-13,15H,2-3,5-6,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGVBDAVSOQACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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